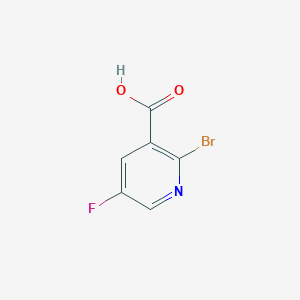

2-Bromo-5-fluoro-nicotinic acid

説明

BenchChem offers high-quality 2-Bromo-5-fluoro-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQDQFYFNLILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697606 | |

| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-89-9 | |

| Record name | 2-Bromo-5-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-nicotinic Acid

2-Bromo-5-fluoro-nicotinic acid, a halogenated derivative of nicotinic acid (a form of vitamin B3), is a highly versatile and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its pyridine core, substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, offers a unique combination of reactive sites, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of complex organic molecules.[1]

The strategic placement of the bromine and fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds. The carboxylic acid group provides a convenient point for amide bond formation and other derivatizations.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-5-fluoro-nicotinic acid is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-5-fluoropyridine-3-carboxylic acid | [1] |

| CAS Number | 38186-89-9 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |

| Molecular Weight | 220.00 g/mol | [1][2] |

| Appearance | Faint beige to faint brown powder/solid | [1][3] |

| Predicted Density | 1.9 ± 0.1 g/cm³ | [1][4] |

| Predicted Boiling Point | 314.3 °C at 760 mmHg | [3][5] |

| Purity | Typically ≥98% | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Synthesis of 2-Bromo-5-fluoro-nicotinic Acid: A Methodological Overview

The synthesis of 2-Bromo-5-fluoro-nicotinic acid can be achieved through various routes, often starting from commercially available pyridine derivatives. A common strategy involves the functionalization of a pre-existing pyridine ring.

Logical Flow of a Potential Synthetic Route

Caption: A potential synthetic pathway to 2-Bromo-5-fluoro-nicotinic acid.

Experimental Protocol: Synthesis from a Substituted Pyridine

While specific, detailed, and publicly available experimental protocols for the direct synthesis of 2-Bromo-5-fluoro-nicotinic acid are not abundant in the primary literature, a general approach can be inferred from related syntheses. For instance, the synthesis of the isomeric 5-fluoro-2-bromoisonicotinic acid has been described starting from 2,5-dibromopyridine. This involves a displacement reaction to introduce the fluorine, followed by a hydroxylation or carboxylation step.

A plausible, though not explicitly detailed, procedure for the target molecule could involve the hydrolysis of its corresponding ester, methyl 5-bromo-2-fluoronicotinate.

Step 1: Hydrolysis of Methyl 5-bromo-2-fluoronicotinate

-

To a solution of methyl 5-bromo-2-fluoronicotinate in a suitable solvent such as tetrahydrofuran (THF), add an aqueous solution of a strong base, for example, 1N sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature for a period of time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid, such as 1N hydrochloric acid (HCl).

-

Concentrate the solution under reduced pressure to remove the solvent.

-

The resulting residue can then be purified by a suitable method, such as preparative high-performance liquid chromatography (HPLC), to yield 5-Bromo-2-fluoronicotinic acid.

Spectroscopic Characterization

Accurate characterization of 2-Bromo-5-fluoro-nicotinic acid is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra for this specific compound is limited, data for structurally similar compounds can provide valuable insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the bromine, fluorine, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-5-fluoro-nicotinic acid would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key feature in identifying bromine-containing fragments.

Reactivity and Applications in Synthesis

The synthetic utility of 2-Bromo-5-fluoro-nicotinic acid stems from the distinct reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine, providing access to a wide range of substituted aminopyridines.

Caption: Key cross-coupling reactions of 2-Bromo-5-fluoro-nicotinic acid.

Amide Bond Formation

The carboxylic acid group is readily converted to an amide through reaction with a primary or secondary amine, typically in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This is a common strategy for linking the nicotinic acid scaffold to other molecular fragments.

Role in Pharmaceutical and Agrochemical Development

2-Bromo-5-fluoro-nicotinic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The incorporation of the fluorinated nicotinic acid moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. While specific examples of marketed drugs directly synthesized from this starting material are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. Its utility lies in providing a robust platform for the construction of novel chemical entities for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-nicotinic acid.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

2-Bromo-5-fluoro-nicotinic acid is a pivotal chemical intermediate with significant potential in the synthesis of novel compounds for a range of applications, most notably in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups allows for diverse and strategic molecular modifications. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

-

Chemsrc. (2025, August 20). 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5. Retrieved from [Link]

- New Journal of Chemistry. Supporting Information.

-

LookChem. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-5-fluoro-nicotinic acid | 38186-89-9 [smolecule.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 38186-89-9|2-Bromo-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

2-Bromo-5-fluoro-nicotinic acid (CAS No. 38186-89-9) is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a carboxylic acid, a bromine atom, and a fluorine atom, offers a unique combination of reactive sites and electronic properties. The presence of two distinct halogens at electronically significant positions—bromine at the C2 position and fluorine at the C5 position—allows for orthogonal synthetic strategies, making it a valuable scaffold for constructing complex molecular architectures.

This guide provides a comprehensive overview of the known physical and chemical properties, reactivity, and synthetic applications of 2-Bromo-5-fluoro-nicotinic acid, designed to equip researchers with the technical insights necessary for its effective utilization.

Molecular Profile and Physicochemical Properties

The structural arrangement of functional groups in 2-Bromo-5-fluoro-nicotinic acid dictates its physical characteristics and chemical behavior. The molecule combines the acidity of a carboxylic acid with the basicity of a pyridine nitrogen, alongside the distinct electronic influences of its halogen substituents.

Key Identifiers and Physical Data

While extensive experimental data for this specific compound is not widely published, a combination of supplier information and predictive modeling provides the following physicochemical profile. Researchers should note that some parameters, such as melting point and pKa, lack definitive experimental values in readily accessible literature and should be determined empirically for rigorous applications.

| Property | Value / Description | Source(s) |

| CAS Number | 38186-89-9 | N/A |

| Molecular Formula | C₆H₃BrFNO₂ | N/A |

| Molecular Weight | 220.00 g/mol | N/A |

| Appearance | Solid; faint beige to faint brown powder | N/A |

| Melting Point | Data not available | [1] |

| Boiling Point | ~406.7 °C at 760 mmHg (Predicted for isomer) | |

| Density | ~1.903 g/cm³ (Predicted) | |

| pKa | ~2.05 (Predicted for isomer) | |

| Solubility | Data not available (Expected to be soluble in polar organic solvents like DMSO, DMF) | |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectra for 2-Bromo-5-fluoro-nicotinic acid are not available in the searched databases. The following analysis is predictive, based on the known principles of NMR, IR, and MS for structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4 Proton: Expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-6 proton and the fluorine atom at C-5. The coupling to fluorine (⁴JH-F) is typically in the range of 2-4 Hz.

-

H-6 Proton: Expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-4 proton and the fluorine atom at C-5 (³JH-F), which is typically a larger coupling constant, around 6-9 Hz. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitrogen and bromine atoms.

-

-COOH Proton: A broad singlet, typically in the 11-13 ppm range, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for each carbon atom in the unique electronic environment.

-

C=O (Carboxyl): ~165-175 ppm.

-

C-Br (C2): Expected in the ~140-150 ppm range, significantly influenced by the bromine substituent.

-

C-COOH (C3): ~125-135 ppm.

-

C-H (C4): ~120-130 ppm. This carbon signal will exhibit splitting due to coupling with the fluorine atom (²JC-F).

-

C-F (C5): This signal will be the most characteristic, appearing as a large doublet due to the direct one-bond coupling to fluorine (¹JC-F), typically in the range of 230-260 Hz. The chemical shift is expected around 155-165 ppm.

-

C-H (C6): ~145-155 ppm. This signal will also show coupling to the fluorine atom (²JC-F).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Sharp, medium-intensity bands above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1200-1250 cm⁻¹ region.

-

C-Br Stretch: Usually appears in the fingerprint region, below 700 cm⁻¹.

Predicted Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br (m/z 219 and 221).

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group (-COOH), resulting in a fragment ion [M-45]⁺. Further fragmentation of the pyridine ring may also be observed.

Synthesis and Chemical Reactivity

Representative Synthesis

Reaction: Bromination of 5-Fluoronicotinic Acid

Reagents:

-

5-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered iron (catalyst, optional)

-

Aqueous sodium hydroxide (NaOH) solution

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 5-fluoronicotinic acid (1.0 eq), thionyl chloride (2.0-2.5 eq), and a catalytic amount of powdered iron (e.g., 2% w/w).

-

Bromination: Heat the mixture to approximately 70-80°C with stirring. Add bromine (1.5-2.0 eq) dropwise via the dropping funnel over 2 hours.

-

Reaction: After the addition is complete, reflux the reaction mixture with continued stirring for 6-10 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully distill off the excess bromine and thionyl chloride under reduced pressure.

-

Precipitation: Cool the residue in an ice bath and slowly add a cold 4N NaOH solution until the pH of the mixture reaches 2.5-3.0. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration on a Buchner funnel. Wash the filter cake with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Core Reactivity

The utility of this compound stems from the differential reactivity of its halogen substituents, which enables selective functionalization.

-

Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to oxidative addition to a Pd(0) complex. This makes it an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. These reactions are foundational for creating C-C, C-N, and C-O bonds at the 2-position.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): The C5-F bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group. While fluorine is generally a poor leaving group, in electron-deficient aromatic systems, its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles (e.g., thiols, amines). This allows for the introduction of various functionalities at the 5-position.

Note: The DOT language above is illustrative. A placeholder image URL is used. A proper rendering would require a valid image of the chemical structure.

Application in Synthetic Protocols

This molecule is primarily used as an intermediate. The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, a common application for this type of substrate.[4][5]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 5-Fluoro-2-(phenyl)-nicotinic acid

Materials:

-

2-Bromo-5-fluoro-nicotinic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water or DMF)

Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-fluoro-nicotinic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Quenching and Extraction: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash with a nonpolar solvent like hexanes or ether to remove nonpolar impurities.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product should precipitate out of the solution.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

2-Bromo-5-fluoro-nicotinic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

-

Chemsrc. 2-Bromo-5-fluoroisonicotinic acid Safety Data Sheet. [Link]

-

LookChem. Cas 885588-12-5, 2-Bromo-5-fluoroisonicotinic acid. [Link]

-

ResearchGate. Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. Process for preparing 5-bromonicotinic acid.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

PubMed Central (PMC). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

Sources

- 1. 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5 | Chemsrc [chemsrc.com]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 885588-12-5 Cas No. | 2-Bromo-5-fluoroisonicotinic acid | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: Structure, Substructure, and Synthetic Strategy

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of rational drug design. Pyridine derivatives, in particular, are ubiquitous structural motifs found in over 7,000 pharmaceutical compounds, prized for their versatile reactivity and ability to engage in biologically relevant interactions.[1][2] This guide provides a detailed technical examination of 2-Bromo-5-fluoro-nicotinic acid, a highly functionalized pyridine building block. We will dissect its core structure, analyze the distinct roles of its halogen substructures, and outline a validated synthetic and characterization workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Profile

2-Bromo-5-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3).[3] Its unique substitution pattern—a bromine atom at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid at the 3-position—creates a molecule with distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[3] The Chemical Abstracts Service has assigned the unique identifier CAS Number 38186-89-9 to this specific isomer.[3][4]

Core Chemical Data

A summary of the fundamental properties of 2-Bromo-5-fluoro-nicotinic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-fluoropyridine-3-carboxylic acid | [3] |

| CAS Number | 38186-89-9 | [3][4][5] |

| Molecular Formula | C₆H₃BrFNO₂ | [3] |

| Molecular Weight | 220.00 g/mol | [3] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)Br)F | [3] |

| InChI Key | ZTQQDQFYFNLILK-UHFFFAOYSA-N | [3][4] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥98% | [4] |

Spectroscopic Fingerprint

The structural identity of 2-Bromo-5-fluoro-nicotinic acid is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Characteristic Features |

| Infrared (IR) | Broad O-H stretch (3200-3500 cm⁻¹) from the carboxylic acid; Aromatic C-H stretches (3000-3100 cm⁻¹).[3] |

| UV-Visible | Primary π → π* transition occurring at 250-280 nm, characteristic of the substituted pyridine ring system.[3] |

| Mass Spectrometry | Molecular ion peak at m/z 220, confirming the molecular weight. A key fragmentation involves the loss of the OH radical, producing a fragment at m/z 203.[3] |

Substructure Analysis: A Trifecta of Functionality

The pharmacological and chemical personality of 2-Bromo-5-fluoro-nicotinic acid is not defined by a single feature, but by the synergistic interplay of its three core substructures: the pyridine ring, the bromine substituent, and the fluorine substituent.

Caption: Logical relationship of the core substructures and their influence on molecular properties.

The Pyridine Core: A Privileged Scaffold

The pyridine ring is a bioisostere of benzene and is considered a "privileged scaffold" in medicinal chemistry.[2] Its nitrogen heteroatom is a key feature, capable of acting as a hydrogen bond acceptor, which is critical for a drug's ability to bind to target biomolecules like enzymes and receptors.[6] This structural unit is found in numerous natural products and FDA-approved drugs, highlighting its biological relevance and acceptance.[2][7] The pyridine scaffold in 2-Bromo-5-fluoro-nicotinic acid provides the foundational structure upon which the halogens can modulate pharmacological properties.

The C2-Bromine Atom: A Handle for Reactivity and Binding

The introduction of a bromine atom at the 2-position serves two primary functions.

-

A Versatile Synthetic Handle: The carbon-bromine bond is a reactive site, making it an ideal position for further chemical modification. It readily participates in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This is a crucial feature for generating libraries of compounds in the drug discovery process.

-

Pharmacological Contributor: Bromine-containing compounds have a long history in medicine, with applications as sedatives, antiseptics, and more recently, in the development of antiviral and anticancer drugs.[8][9] The bromine atom can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a biological target, which can significantly enhance binding affinity and specificity.[10]

The C5-Fluorine Atom: The "Magic Bullet" of Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[11][12] Its effects are multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[13][14]

-

Enhanced Binding Affinity: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[11] This allows it to act as a "super-hydrogen" bioisostere. It can alter the electronic distribution in the molecule to enhance interactions with the target protein without causing significant steric hindrance.[15]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby basic groups, which can improve cell membrane permeability and overall bioavailability.[11][14]

Synthesis and Characterization Workflow

The synthesis of 2-Bromo-5-fluoro-nicotinic acid is typically achieved through a multi-step process. The following protocol describes a representative pathway starting from a commercially available precursor.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for 2-Bromo-5-fluoro-nicotinic acid.

Experimental Protocol: Synthesis

Causality: This protocol first protects the carboxylic acid as a methyl ester. This is critical because the acidic proton would interfere with the subsequent bromination step, which often employs a strong base like Lithium Diisopropylamide (LDA). Bromination is directed to the 2-position due to the electronic influence of the ring nitrogen and the directing effect of the ester group. Finally, the ester is hydrolyzed back to the carboxylic acid.

-

Esterification:

-

Suspend 5-fluoronicotinic acid in methanol (MeOH).

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) dropwise. Rationale: This converts the carboxylic acid to an acid chloride in situ, which then rapidly reacts with methanol to form the methyl ester.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield crude methyl 5-fluoronicotinate.

-

-

Bromination:

-

Dissolve the crude methyl 5-fluoronicotinate in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of LDA in THF. Rationale: LDA is a strong, non-nucleophilic base that deprotonates the most acidic proton on the ring, which is at the C2 position.

-

After stirring for 1 hour at -78°C, add a solution of bromine (Br₂) in THF dropwise.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield crude methyl 2-bromo-5-fluoronicotinate.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ester in a mixture of THF and water.

-

Add sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).[16]

-

Acidify the mixture to a pH of ~3-4 with 1N HCl. Rationale: This protonates the carboxylate salt to form the final carboxylic acid product, which will precipitate out of the aqueous solution.

-

Collect the resulting solid by filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-5-fluoro-nicotinic acid.

-

Protocol: Structural Verification

Trustworthiness: This self-validating workflow ensures the identity and purity of the final compound. Each step provides orthogonal data confirming the structure.

-

Obtain ¹H NMR Spectrum: Dissolve a ~5 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show two distinct aromatic proton signals, and a broad singlet for the carboxylic acid proton, confirming the substitution pattern.

-

Obtain Mass Spectrum: Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS). The spectrum must show a molecular ion peak [M-H]⁻ at m/z 218/220 in a characteristic 1:1 ratio, which is indicative of the presence of a single bromine atom.

-

Obtain Infrared Spectrum: Analyze the solid sample using an FT-IR spectrometer. Confirm the presence of the broad O-H stretch for the carboxylic acid and the characteristic aromatic C-H and C=C/C=N stretches for the substituted pyridine ring.

-

Determine Melting Point: Measure the melting point of the purified solid. A sharp melting point range is a strong indicator of high purity.

Applications and Future Outlook

2-Bromo-5-fluoro-nicotinic acid is not typically an end-product but a high-value intermediate. Its utility lies in its pre-installed functional and modulating groups. Researchers can use it as a starting point to:

-

Develop Compound Libraries: By leveraging the reactive bromine handle, scientists can rapidly synthesize a wide array of derivatives for high-throughput screening against various biological targets, such as kinases, GPCRs, and other enzymes.[6]

-

Structure-Activity Relationship (SAR) Studies: The molecule serves as an excellent platform for SAR studies.[3] By modifying the C2 position, researchers can probe how different functionalities impact target binding and activity, while the fluorine at C5 helps maintain favorable metabolic properties.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is important in agrochemicals. This compound can be used to synthesize novel herbicides and fungicides.[7][17]

The strategic combination of a privileged scaffold with key halogen atoms positions 2-Bromo-5-fluoro-nicotinic acid as a powerful tool in the arsenal of medicinal and synthetic chemists. Its continued use is expected to facilitate the discovery of next-generation therapeutics and other advanced chemical materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

Open Access Journals. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]

-

Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5395. [Link]

-

ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

LibreTexts. (2019, June 2). Bromine - Medicine. [Link]

-

BSEF. Pharmaceuticals. [Link]

-

AZoM. (2025, February 5). What Is Bromine Used For?. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Chemsrc. (2025, August 20). 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5. [Link]

-

ResearchGate. The structures of nicotinic acid and its derivatives. [Link]

-

ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

-

PubChemLite. 2-bromo-5-fluoroisonicotinic acid (C6H3BrFNO2). [Link]

-

Chem-Space. (2017, July 19). 2-Bromo-5-fluoroisonicotinic acid. [Link]

-

PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]

-

PMC. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. [Link]

-

Verse-chem. 2-Bromo-5-fluoro-nicotinic acid. [Link]

-

LookChem. Cas 885588-12-5, 2-Bromo-5-fluoroisonicotinic acid. [Link]

-

Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 723. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. (2023). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 24(13), 11130. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Buy 2-Bromo-5-fluoro-nicotinic acid | 38186-89-9 [smolecule.com]

- 4. 2-Bromo-5-fluoronicotinic acid | 38186-89-9 [sigmaaldrich.com]

- 5. 2-Bromo-5-fluoro-nicotinic acid | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. azom.com [azom.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. tandfonline.com [tandfonline.com]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 14. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 16. 5-BROMO-2-FLUORONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

The Strategic Application of 2-Bromo-5-fluoro-nicotinic Acid in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

This in-depth technical guide explores the biological significance and synthetic utility of 2-Bromo-5-fluoro-nicotinic acid, a key building block in modern medicinal chemistry. We will delve into its application in the development of targeted therapeutics, with a particular focus on the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs transforming the treatment of various B-cell malignancies and autoimmune diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Power of Halogenated Heterocycles in Drug Discovery

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities and are integral to numerous physiological processes[1]. In the realm of drug discovery, the pyridine core of nicotinic acid serves as a privileged scaffold. The strategic introduction of halogen atoms, such as bromine and fluorine, can dramatically influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The unique combination of a bromine atom at the 2-position and a fluorine atom at the 5-position of the nicotinic acid ring makes 2-Bromo-5-fluoro-nicotinic acid a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[2]

Physicochemical Properties and Synthetic Versatility

2-Bromo-5-fluoro-nicotinic acid possesses a molecular formula of C₆H₃BrFNO₂ and a molecular weight of approximately 220.00 g/mol .[2] The presence of both a carboxylic acid group and a bromine atom provides two distinct and reactive handles for a variety of chemical transformations. The carboxylic acid can be readily converted into amides, esters, and other functional groups, while the bromine atom is amenable to a range of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Core Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A prime example of the strategic use of 2-Bromo-5-fluoro-nicotinic acid is in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for a variety of B-cell cancers and autoimmune disorders.[2][4][5]

The Rationale for Btk Inhibition

Btk is a crucial downstream mediator of the B-cell receptor (BCR) pathway.[2] Upon BCR activation, Btk is phosphorylated and, in turn, activates downstream signaling pathways that are essential for B-cell proliferation, differentiation, and survival.[5] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth. Therefore, inhibiting Btk can effectively block these pro-survival signals and induce apoptosis in cancerous B-cells.[6]

Synthesis of a Btk Inhibitor Precursor: 2-Bromo-5-fluoronicotinamide

A key step in the synthesis of certain Btk inhibitors involves the conversion of 2-Bromo-5-fluoro-nicotinic acid to its corresponding amide, 2-Bromo-5-fluoronicotinamide. This transformation is a critical precursor for subsequent coupling reactions to build the final inhibitor molecule.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoronicotinamide

This protocol describes a general procedure for the amidation of 2-Bromo-5-fluoro-nicotinic acid.

Materials:

-

2-Bromo-5-fluoro-nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (e.g., 28% in water or as a gas)

-

Anhydrous diethyl ether or a similar aprotic solvent

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 2-Bromo-5-fluoro-nicotinic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-fluoronicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as diethyl ether and cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Continue the reaction at 0-5°C for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water and a small amount of cold diethyl ether to remove impurities.

-

Dry the resulting solid under vacuum to yield 2-Bromo-5-fluoronicotinamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation of Btk Inhibitors

Once synthesized, the biological activity of the resulting Btk inhibitors must be rigorously evaluated. This typically involves a series of in vitro and cell-based assays.

In Vitro Kinase Assays

The direct inhibitory effect of a compound on Btk enzymatic activity is typically measured using an in vitro kinase assay. These assays quantify the phosphorylation of a substrate by the Btk enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common and robust method for determining the IC₅₀ value of a kinase inhibitor.

Materials:

-

Recombinant human Btk enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Test compounds (dissolved in DMSO)

-

Microplate reader capable of HTRF detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the Btk enzyme, the biotinylated peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.

-

Incubate for a further period to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

-

Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.

-

Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound ID | Core Scaffold | Btk IC₅₀ (nM) |

| Ibrutinib (Reference) | Pyrazolo[3,4-d]pyrimidine | ~0.5 |

| Acalabrutinib (Reference) | Acrylamide | ~5 |

| Compound Series A-1 | Nicotinamide-based | Hypothetical Data |

| Compound Series A-2 | Nicotinamide-based | Hypothetical Data |

Note: The IC₅₀ values for the compound series are hypothetical and for illustrative purposes only, as specific data for compounds derived directly from 2-Bromo-5-fluoro-nicotinic acid was not publicly available in the referenced literature.

Cell-Based Assays

To assess the activity of the inhibitors in a more biologically relevant context, cell-based assays are employed. These assays typically use B-cell lymphoma cell lines that are dependent on Btk signaling for their survival.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8)

-

Cell culture medium and supplements

-

Test compounds

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The use of 2-Bromo-5-fluoro-nicotinic acid as a starting material allows for the systematic exploration of the structure-activity relationship (SAR). By modifying the groups attached to the nicotinamide core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The bromine atom, in particular, serves as a key attachment point for various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of different binding pockets within the target kinase. The fluorine atom can enhance binding affinity and improve metabolic stability.

Conclusion

2-Bromo-5-fluoro-nicotinic acid is a highly valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. Its application in the development of Btk inhibitors highlights the importance of halogenated heterocyclic scaffolds in modern drug discovery. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their own drug development programs. The continued exploration of derivatives of 2-Bromo-5-fluoro-nicotinic acid holds significant promise for the discovery of novel therapeutics for a range of diseases.

References

-

Pan, Z. (2008). Bruton's tyrosine kinase as a drug discovery target. Drug News & Perspectives, 21(7), 357-362. [Link]

- Goess, B. C., et al. (2012). Inhibitors of Bruton's tyrosine kinase.

- Honigberg, L., et al. (2013). Inhibitors of bruton's tyrosine kinase.

-

Molecules. (2020). Synthesis and Biological Evaluation of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Ringshausen, I., et al. (2021). The role of Bruton's tyrosine kinase in the immune system and disease. Journal of Leukocyte Biology, 110(5), 823-838. [Link]

-

BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved January 5, 2026, from [Link]

-

BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved January 5, 2026, from [Link]

-

Frontiers in Pharmacology. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers Media S.A.[Link]

-

RSC Publishing. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Royal Society of Chemistry. [Link]

-

Wikipedia. (2023, December 29). Nicotinic acid. [Link]

-

Scientific Reports. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Nature. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 5, 2026, from [Link]

-

Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

-

ResearchGate. (2022). Progress in the Development of Small Molecular Inhibitors of the Bruton's Tyrosine Kinase (BTK) as a Promising Cancer Therapy. [Link]

-

PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). National Center for Biotechnology Information. [Link]

-

VJNeurology. (2023, July 27). Updates on BTK inhibitor safety in multiple sclerosis. [Link]

-

PubMed Central. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. [Link]

Sources

- 1. 5-BROMO-2-FLUORONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. The role of Bruton's tyrosine kinase in the immune system and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 6. researchgate.net [researchgate.net]

Potential Pharmacological Profile of 2-Bromo-5-fluoro-nicotinic acid

An In-Depth Technical Guide

Abstract

Nicotinic acid, or niacin, a fundamental member of the vitamin B3 family, has a long-standing clinical history as a potent lipid-modifying agent.[1][2] Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[1][3] The strategic chemical modification of the nicotinic acid scaffold presents a compelling avenue for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the potential pharmacological profile of a specific halogenated derivative, 2-Bromo-5-fluoro-nicotinic acid (CAS: 38186-89-9). By leveraging its structural analogy to nicotinic acid and incorporating the well-documented influence of halogenation in medicinal chemistry, we will construct a hypothesis-driven exploration of its primary molecular target, GPR109A. Furthermore, this document provides a comprehensive, step-by-step workflow for the experimental validation of this hypothesis, from chemical synthesis and characterization to detailed in vitro pharmacological profiling. We will also briefly explore secondary potential activities, including anti-inflammatory and antimicrobial effects, to provide a holistic view of its drug development potential.

Part 1: The GPR109A Agonism Hypothesis

The foundational hypothesis for the pharmacological activity of 2-Bromo-5-fluoro-nicotinic acid is its action as an agonist at the GPR109A receptor. This is predicated on its direct structural relationship to nicotinic acid, the canonical agonist for this receptor.

GPR109A: The Niacin Receptor and Its Therapeutic Significance

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/Go-protein-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[4][] Its activation by agonists like nicotinic acid initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

In adipose tissue, this reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. The ultimate effect is a potent inhibition of lipolysis, which reduces the release of free fatty acids (FFAs) into circulation. This mechanism is central to the lipid-lowering effects of niacin, contributing to a reduction in VLDL and LDL cholesterol and an increase in HDL cholesterol.[3][6] Beyond lipid metabolism, GPR109A activation in immune cells has been shown to mediate anti-inflammatory effects, making it an attractive target for a range of inflammatory conditions.[3][7]

Rationale for 2-Bromo-5-fluoro-nicotinic acid as a GPR109A Agonist

The core nicotinic acid scaffold is essential for GPR109A binding, with the carboxylate group being a critical interacting moiety.[] The introduction of halogen atoms—specifically bromine at the 2-position and fluorine at the 5-position—is not expected to disrupt this primary binding interaction. Instead, these modifications are anticipated to modulate the molecule's physicochemical and pharmacological properties.

-

Electronic Effects: The electron-withdrawing nature of both fluorine and bromine can influence the acidity of the carboxylic acid and the electron density of the pyridine ring, potentially altering binding affinity and receptor activation.[8]

-

Steric and Lipophilic Effects: The bromine atom introduces steric bulk, while both halogens increase lipophilicity. These changes can affect how the molecule fits into the receptor's binding pocket and its pharmacokinetic properties (e.g., membrane permeability, metabolic stability). The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9]

Therefore, it is highly probable that 2-Bromo-5-fluoro-nicotinic acid will act as a GPR109A agonist. The key questions for experimental validation revolve around its specific potency (EC50), binding affinity (Ki), and efficacy compared to the parent compound, nicotinic acid.

GPR109A Signaling Pathway

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Properties of Vitamins of the B-Complex, Part 1: Vitamins B1, B2, B3, and B5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2-Bromo-5-fluoro-nicotinic acid | 38186-89-9 [smolecule.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Cornerstone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Heterocycle

2-Bromo-5-fluoro-nicotinic acid, a halogenated derivative of nicotinic acid, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique reactivity conferred by the bromine and fluorine substituents on the pyridine ring, making it a versatile precursor in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom at the 2-position and a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, providing medicinal chemists with a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Bromo-5-fluoro-nicotinic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Bromo-5-fluoro-nicotinic acid is paramount for its safe handling and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 38186-89-9 | [2] |

| Molecular Formula | C₆H₃BrFNO₂ | [3] |

| Molecular Weight | 219.996 g/mol | [4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Safety and Handling: 2-Bromo-5-fluoro-nicotinic acid should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is harmful if swallowed, in contact with skin, or if inhaled. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-Bromo-5-fluoro-nicotinic Acid: A Practical Approach

A general, illustrative synthetic workflow is presented below. The specific reagents and conditions may require optimization.

A patent for the preparation of 2-bromo-5-fluoroaniline, a potential precursor, outlines a multi-step process starting from 4-fluoroaniline, involving acetylation, nitration, and then bromination.[6] This aniline derivative could then potentially be converted to the target nicotinic acid through a Sandmeyer-type reaction to introduce a nitrile group followed by hydrolysis.

Spectroscopic Characterization

The structural elucidation of 2-Bromo-5-fluoro-nicotinic acid relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, predicted data provides valuable insights into its key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronegative bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached halogen and carboxylic acid functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700-1730 cm⁻¹.

-

C-Br and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and halogen atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 218.93312 Da.[4]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-Bromo-5-fluoro-nicotinic acid is dominated by the interplay of its three functional components: the carboxylic acid, the C-Br bond, and the fluorinated pyridine ring.

Amide Bond Formation

The carboxylic acid group readily undergoes amide bond formation with a wide range of amines. This reaction is typically facilitated by standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with the amine. This reactivity is fundamental to its use in constructing the amide linkages prevalent in many bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl substituents, providing a powerful method for building molecular complexity.

Applications in Drug Discovery and Agrochemicals

The unique structural features of 2-Bromo-5-fluoro-nicotinic acid make it a valuable scaffold for the synthesis of biologically active compounds.

Kinase Inhibitors

Substituted nicotinic acids are key components in many kinase inhibitors, a major class of targeted cancer therapies. The ability to functionalize both the 2-position (via cross-coupling) and the carboxylic acid group allows for the systematic exploration of the chemical space around a core scaffold to optimize binding to the kinase active site.

Fungicides

Nicotinic acid derivatives have also found applications in the development of novel fungicides. The introduction of fluorine atoms into organic molecules can enhance their metabolic stability and binding affinity to target enzymes in fungi. While specific examples directly using 2-Bromo-5-fluoro-nicotinic acid are not prominently documented in publicly available literature, the fungicidal properties of related bromo-fluoro succinic acid esters suggest the potential of this structural motif in agrochemical research.[1] A study on N-(thiophen-2-yl) nicotinamide derivatives as fungicides highlights the importance of the nicotinamide scaffold in developing new agricultural fungicides.[7]

Conclusion

2-Bromo-5-fluoro-nicotinic acid is a highly functionalized and versatile building block with significant potential in medicinal and agricultural chemistry. Its distinct reactivity at multiple sites allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the discovery and development of novel, high-value chemical entities. As the demand for sophisticated and effective small molecules continues to grow, the importance of strategic intermediates like 2-Bromo-5-fluoro-nicotinic acid in the synthetic chemist's toolbox is set to increase.

References

Click to expand

-

Gershon, H., & Shanks, L. (1977). Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. Journal of Medicinal Chemistry, 20(4), 606–609. [Link]

-

2-bromo-5-fluoroisonicotinic acid (C6H3BrFNO2) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Bromo-5-fluoro-nicotinic acid - 郑州凡尔赛特化工有限公司. (n.d.). Retrieved January 5, 2026, from [Link]

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents. (n.d.).

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]

- US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents. (n.d.).

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

- CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).

-

Why some targets benefit from beyond rule of five drugs - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

CAS No : 2919946-69-1 | Product Name : 2-Bromo-5-fluoro-3-methylisonicotinic Acid. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (n.d.). Retrieved January 5, 2026, from [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoro-nicotinic acid - éå·å¡å°èµç¹åå·¥æéå ¬å¸ [alchemist-pharm.com]

- 3. 2-Bromo-5-fluoro-nicotinic acid | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 2-bromo-5-fluoroisonicotinic acid (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. 5-BROMO-2-FLUORONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Discovery and history of 2-bromo-5-fluoropyridine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-5-fluoropyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoropyridine-3-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While the specific discovery and a detailed historical timeline for this exact isomer are not extensively documented in prominent literature, this guide synthesizes information on its chemical relatives and established synthetic principles to offer a robust framework for its understanding and use. We will explore the strategic importance of the substituted pyridine scaffold, delineate established and proposed synthetic strategies, and discuss its role as a valuable building block in the development of modern therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of this class of molecules.

Introduction: The Strategic Value of the Dihalogenated Pyridine-3-Carboxylic Acid Scaffold

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic placement of functional groups on the pyridine ring is a critical element of drug design, profoundly influencing a compound's physicochemical properties and its interaction with biological targets.[2] The subject of this guide, 2-bromo-5-fluoropyridine-3-carboxylic acid, belongs to a class of polysubstituted pyridines that offers a unique combination of features making it a highly valuable synthetic intermediate.

The constituent functional groups—bromo, fluoro, and a carboxylic acid—each impart distinct and advantageous properties:

-

Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeation, and modulate the basicity (pKa) of the pyridine nitrogen.[3] Its high electronegativity can also lead to stronger binding interactions with target proteins.[3]

-

Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of complex carbon or heteroatom substituents.[1][4]

-

Carboxylic Acid: This group provides a key site for forming amide bonds, a fundamental linkage in many pharmaceutical compounds. It also offers a point for hydrogen bonding interactions with biological targets and can be used to improve the aqueous solubility of a molecule.[5]

Together, this trifecta of functional groups on a pyridine core creates a powerful building block, enabling chemists to construct complex molecular architectures with desirable drug-like properties.

Chapter 1: Synthetic Strategies for Halogenated Pyridine Carboxylic Acids

Common synthetic approaches often begin with a more readily available, substituted pyridine and introduce the required functional groups sequentially. Key transformations include:

-

Fluorination via Diazotization (Balz-Schiemann Reaction): A common method for introducing fluorine onto an aromatic ring is the diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6] This is a reliable, though sometimes low-yielding, method for targeted fluorination.

-

Bromination: Electrophilic bromination of the pyridine ring can be achieved using reagents like N-Bromosuccinimide (NBS) or liquid bromine.[7] The position of bromination is directed by the existing substituents on the ring.

-

Carboxylation: The carboxylic acid group can be introduced through several methods, including:

-

Oxidation: Oxidation of a methyl group at the 3-position using a strong oxidizing agent like potassium permanganate (KMnO₄).[5]

-

Directed Ortho-Metalation and Carboxylation: Lithiation of the pyridine ring directed by an existing substituent, followed by quenching with carbon dioxide (CO₂).

-

Hydrolysis: Hydrolysis of a corresponding nitrile or ester precursor.[8]

-

A patent for related fluoropyridine compounds describes a process where aminopyridine compounds are first brominated and then fluorinated using an improved Balz-Schiemann reaction, highlighting the modularity of these synthetic steps.[6]

The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine carboxylic acid, showcasing the convergence of these key chemical transformations.

Caption: Generalized Synthetic Workflow for Polysubstituted Pyridines.

Chapter 2: Proposed Experimental Protocol for Synthesis

This section provides a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2-bromo-5-fluoropyridine-3-carboxylic acid, based on the principles discussed. This protocol is designed to be self-validating by including rationale and checkpoints.

Objective: To synthesize 2-bromo-5-fluoropyridine-3-carboxylic acid starting from commercially available 2-amino-5-fluoropyridine-3-carbonitrile.

Overall Reaction Scheme:

-

Diazotization-Bromination (Sandmeyer Reaction): Convert the amino group of the starting material to a bromo group.

-

Nitrile Hydrolysis: Convert the nitrile group to a carboxylic acid.

Part 1: Synthesis of 2-Bromo-5-fluoropyridine-3-carbonitrile

Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to a bromide. Using copper(I) bromide ensures the desired transformation.

Materials:

-

2-amino-5-fluoropyridine-3-carbonitrile

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-fluoropyridine-3-carbonitrile (1 eq.).

-

Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 48% HBr (3 eq.) while maintaining the temperature below 10 °C. Stir until a homogenous slurry is formed.

-

Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 °C and 5 °C. The formation of the diazonium salt is observed. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of CuBr (1.2 eq.) in 48% HBr (2 eq.) and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation Checkpoint: The crude product should be analyzed by TLC and ¹H NMR to confirm the disappearance of the starting material and the appearance of the new product. Purification can be achieved by column chromatography on silica gel.

Part 2: Hydrolysis to 2-Bromo-5-fluoropyridine-3-carboxylic acid